molecular formula C22H30N6O3S2 B029118 Thiosildenafil CAS No. 479073-79-5

Thiosildenafil

Cat. No. B029118
M. Wt: 490.6 g/mol
InChI Key: LJUBVCQVNMLSTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiosildenafil, like other analogs, involves complex chemical reactions aiming to incorporate a sulfur atom into the sildenafil framework. While specific details about thiosildenafil's synthesis are not directly available, research on related compounds provides insights into possible methodologies. For instance, the asymmetric synthesis of α-(trifluoromethyl)-α-amino acids and thiosemicarbazide analogs involves techniques that might be relevant to thiosildenafil's production (Aceña, Sorochinsky, & Soloshonok, 2012); (Kumar, Mishra, Mazumder, & Mazumder, 2021).

Molecular Structure Analysis

Understanding thiosildenafil's molecular structure is crucial for predicting its interaction with biological targets. The incorporation of a sulfur atom may significantly affect the molecule's electron distribution, conformational flexibility, and binding affinity towards various enzymes or receptors. Though specific studies on thiosildenafil's molecular structure are scarce, analogous research on thiosemicarbazide derivatives offers insights into how sulfur modifications can impact molecular properties and activities (Mishra, Jindaniya, Mazumder, & Tyagi, 2023).

Chemical Reactions and Properties

Thiosildenafil's chemical properties, including its reactivity and stability, are influenced by the thio-modification. While the literature directly addressing thiosildenafil is limited, studies on similar sulfur-containing compounds, such as thiosemicarbazones, provide valuable parallels. These compounds exhibit unique reactivity patterns, potentially offering insights into thiosildenafil's behavior in synthetic and biological contexts (Yusuf & Jain, 2014).

Physical Properties Analysis

The physical properties of thiosildenafil, such as solubility, melting point, and crystal structure, are essential for its formulation and application. While specific data on thiosildenafil are not available, the study of related sulfur-containing molecules may offer clues. For example, the solubility and stability of thiosquaramides and their derivatives in various solvents and conditions could mirror some of thiosildenafil's characteristics (Nagy, Kisszékelyi, & Kupai, 2018).

Chemical Properties Analysis

The chemical properties of thiosildenafil, including its acidity, basicity, and nucleophilicity, are pivotal for understanding its mechanism of action and interaction with biological systems. Research on compounds with similar structural features, such as thiazolidines and their derivatives, can provide insights into how the thio-functional group influences chemical behavior and biological activity (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Scientific Research Applications

Summary of the Application

Thiosildenafil, along with other compounds like hydroxythiohomosildenafil, aminotadalafil, dimethylsildenafil, and thiodimethylsildenafil, are identified as illegal adulterants in dietary supplements .

Methods of Application

The method used for the separation and identification of these adulterants is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) . The separation was achieved on a C18 column with a mobile phase consisting of 5 mM ammonium formate (pH 6.3)–acetonitrile (75 : 25, v/v) and acetonitrile, with gradient elution at a flow rate of 0.2 mL/min .

Results or Outcomes

The proposed method could simultaneously separate hydroxythiohomosildenafil, aminotadalafil, thiosildenafil, dimethylsildenafil, thiodimethylsildenafil, vardenafil, and homosildenafil . This method may be useful to identify medicinal ingredients for erectile dysfunction and their analogs and to control the quality of dietary supplements .

2. Extraction of Thiosildenafil from Functional Foods

Summary of the Application

A novel method was developed for the extraction of Thiosildenafil, pseudovardenafil, and norneosildenafil from functional foods .

Methods of Application

The method involved in-tube solid-phase microextraction (SPME) using an attapulgite (ATP) nanoparticles–based hydrophobic monolithic column, coupled with high-performance liquid chromatography-ultraviolet detection . The monolithic column was prepared by one-step polymerization, using 3-trimethoxysilylpropyl methacrylate–modified ATP nanoparticles and 1-butyl-3-vinylimidazolium bromide (VBIMBr) as the functional monomers, and ethylene glycol dimethacrylate (EDMA) as the cross-linker .

Results or Outcomes

Under the optimal in-tube SPME conditions, the proposed method showed good reproducibility with run-to-run, column-to-column, and batch-to-batch relative standard deviations less than 7.2%, and low limits of detection of 0.5–0.9 ng/mL in real samples . Thiosildenafil was detected in four types of functional foods with the contents of 1.30–4.78 μg/g .

Safety And Hazards

Thiosildenafil can cause serious eye irritation and may be harmful by inhalation, ingestion, or skin absorption . It may also cause skin or respiratory irritation . Adulterated materials can cause serious health problems if they are consumed as herbal “natural” products .

properties

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3S2/c1-5-7-17-19-20(27(4)25-17)22(32)24-21(23-19)16-14-15(8-9-18(16)31-6-2)33(29,30)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUBVCQVNMLSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197336
Record name Thiosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiosildenafil

CAS RN

479073-79-5
Record name Thiosildenafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479073-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiosildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOSILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRL3FWK7XV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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